REACTION_CXSMILES
|
[C:1]1([C:6]([OH:8])=[O:7])[CH2:5][CH2:4][CH2:3][CH:2]=1.[Br:9]Br.Br>O>[Br:9][C:1]1([C:6]([OH:8])=[O:7])[CH2:5][CH2:4][CH2:3][CH2:2]1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C1(=CCCC1)C(=O)O
|
Name
|
red phosphorus
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
17.9 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
are then stirred for 3 hours at 60°C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
over the course of 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
thereupon, a vigorous reaction
|
Type
|
CUSTOM
|
Details
|
The reaction contents
|
Type
|
TEMPERATURE
|
Details
|
is cooled
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
|
EXTRACTION
|
Details
|
is extracted three times with ether
|
Type
|
WASH
|
Details
|
The collected ether phases are washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISTILLATION
|
Details
|
After distilling off the ether
|
Type
|
DISTILLATION
|
Details
|
the oily residue is distilled in a high vacuum
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |